molecular formula C14H21NO B1336640 [1-(2-Phenylethyl)piperidin-4-yl]methanol CAS No. 67686-02-6

[1-(2-Phenylethyl)piperidin-4-yl]methanol

Cat. No. B1336640
CAS RN: 67686-02-6
M. Wt: 219.32 g/mol
InChI Key: GBSSHKIMVABZLJ-UHFFFAOYSA-N
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Description

“[1-(2-Phenylethyl)piperidin-4-yl]methanol” is a chemical compound that is structurally related to fentanyl, a potent synthetic opioid . It contains one basic nitrogen atom in the piperidine ring .


Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of larger molecules with diverse properties and applications . The synthesis of position isomeric piperidones and their derivatives has been a subject of considerable efforts .


Molecular Structure Analysis

The molecular structure of each fentanyl analog, including “[1-(2-Phenylethyl)piperidin-4-yl]methanol”, and the unique arrangement of H-bonds and dispersion interactions significantly change crystal packing . Small changes in molecular structure result in distinct crystal packing and significantly alter THz spectra .


Chemical Reactions Analysis

The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Scientific Research Applications

  • [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol has been synthesized through a condensation process and characterized using X-ray crystallography, revealing a chair conformation for the piperidine ring and a tetrahedral geometry around the S atom. The structure is stabilized by both inter and intramolecular hydrogen bonds (Girish et al., 2008).
  • The synthesis and structural analysis of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, a compound with a chair conformation for the piperidine ring and distorted tetrahedral geometry around the S atom, were achieved. The structure exhibits hydrogen bonds of types O—H···N and C—H···O (Naveen et al., 2015).

Therapeutic Applications

Antitubercular Activity :

  • [4-(aryloxy)phenyl]cyclopropyl methanols, including cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol, demonstrated significant antitubercular activity against Mycobacterium tuberculosis and even drug-resistant strains. Notably, it also showed in vivo activity in mice, indicating potential as an antitubercular agent (Bisht et al., 2010).

Chemical Synthesis and Optimization

Practical Synthesis and Modification :

  • A practical synthesis method for N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, an upregulator of the LDL receptor, has been developed. This process involved alkylation and reduction steps to synthesize the primary amine, followed by amidation to obtain the final compound (Ito et al., 2002).

Antiproliferative and Anticancer Applications

Antiproliferative Activity :

  • Novel diphenyl(piperidin-4-yl)methanol derivatives were synthesized and tested for antiproliferative activity against various carcinoma cell lines. Compounds with specific substitutions on the aryl ring showed potent antiproliferative activity, indicating potential for cancer therapy (Prasad et al., 2010).

Antileukemic Activity :

  • Substituted phenyl {4‐[3‐(piperidin‐4‐yl)propyl]piperidin‐1‐yl} methanone derivatives demonstrated notable antiproliferative activity against human leukemia cells. The presence of specific functional groups significantly influenced their effectiveness, highlighting their potential for leukemia treatment (Vinaya et al., 2011).

Safety And Hazards

“[1-(2-Phenylethyl)piperidin-4-yl]methanol” is structurally related to fentanyl, a DEA Schedule II controlled substance . Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence .

properties

IUPAC Name

[1-(2-phenylethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-12-14-7-10-15(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,14,16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSSHKIMVABZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437536
Record name [1-(2-Phenylethyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Phenylethyl)piperidin-4-yl]methanol

CAS RN

67686-02-6
Record name 4-Piperidinemethanol, 1-(2-phenylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67686-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(2-Phenylethyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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